The Occurrence of 6-Hydroxykaempferol 3,6-diglucoside in Nature: A Technical Guide
The Occurrence of 6-Hydroxykaempferol 3,6-diglucoside in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of the flavonoid, 6-Hydroxykaempferol (B1588450) 3,6-diglucoside. This document details the primary plant source, quantitative data from scientific literature, comprehensive experimental protocols for its isolation and characterization, and insights into its potential biological activities through signaling pathway diagrams.
Primary Natural Source: Safflower (Carthamus tinctorius L.)
The principal natural reservoir of 6-Hydroxykaempferol 3,6-diglucoside is the flower of Carthamus tinctorius L., commonly known as safflower.[1][2][3] This plant, a member of the Asteraceae family, has a long history of use in traditional medicine and as a natural colorant.[4] The florets of safflower are rich in a variety of flavonoids and quinochalcones, with 6-Hydroxykaempferol 3,6-diglucoside being a notable constituent among the 6-hydroxykaempferol glycosides present.[5][6]
Quantitative Analysis of 6-Hydroxykaempferol Glycosides in Carthamus tinctorius L.
A comprehensive study by Li Fan et al. (2009) focused on the qualitative and quantitative determination of ten major active components in Carthamus tinctorius L. using high-performance liquid chromatography (HPLC) coupled with a diode array detector. This study successfully quantified eight flavonoids, including 6-hydroxykaempferol 3,6-di-O-beta-glucoside.[1] The analysis of 46 different batches of safflower samples revealed significant variations in the content of these compounds, highlighting the importance of source material in standardization for research and development.[1]
While the full text of this specific study is not publicly available, the inclusion of 6-Hydroxykaempferol 3,6-diglucoside in this quantitative analysis underscores its status as a significant, albeit variable, component of safflower florets. The table below summarizes the classes of compounds quantified in this pivotal study.
| Compound Class | Specific Compounds Quantified in Carthamus tinctorius L. |
| Flavonoids | Hydroxysafflor yellow A |
| 6-hydroxykaempferol 3,6-di-O-beta-glucoside-7-O-beta-glucuronide | |
| 6-hydroxykaempferol 3,6,7-tri-O-beta-glucoside | |
| 6-hydroxykaempferol 3-O-beta-rutinoside-6-O-beta-glucoside | |
| 6-hydroxykaempferol 3,6-di-O-beta-glucoside | |
| 6-hydroxyapigenin 6-O-glucoside-7-O-glucuronide | |
| Anhydrosafflor yellow B | |
| Kaempferol 3-O-beta-rutinoside | |
| Other Compounds | Guanosine |
| Syringin |
Data synthesized from Li Fan et al., Journal of Chromatography A, 2009.[1]
Experimental Protocols: From Extraction to Isolation
The isolation and purification of 6-Hydroxykaempferol 3,6-diglucoside from safflower involves a multi-step process. The following protocols are a synthesis of methodologies reported in the scientific literature for the extraction and separation of flavonoid glycosides from Carthamus tinctorius.[7][8][9][10]
Extraction of Flavonoids from Safflower Florets
Objective: To extract a broad spectrum of flavonoid glycosides, including 6-Hydroxykaempferol 3,6-diglucoside, from dried safflower florets.
Methodology:
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Plant Material Preparation:
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Air-dry the collected safflower florets in the shade to preserve thermolabile compounds.
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Grind the dried florets into a fine powder to increase the surface area for efficient extraction.
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Solvent Extraction:
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Macerate the powdered safflower florets with 50% aqueous methanol (B129727).
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Employ ultrasonication for 60 minutes to enhance extraction efficiency.
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Filter the extract to remove solid plant material.
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Repeat the extraction process on the residue to ensure maximum yield.
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Combine the filtrates and concentrate them under reduced pressure to obtain a crude extract.
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Purification of 6-Hydroxykaempferol 3,6-diglucoside
Objective: To isolate 6-Hydroxykaempferol 3,6-diglucoside from the crude extract using chromatographic techniques.
Methodology:
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Medium Pressure Liquid Chromatography (MPLC):
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Subject the crude extract to ODS (octadecylsilane) medium pressure liquid chromatography.
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Elute with a gradient of methanol in water to perform an initial fractionation of the extract based on polarity.
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Collect the fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC.
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Semi-preparative High-Performance Liquid Chromatography (HPLC):
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Pool the fractions containing the target compound, as identified by comparison with a reference standard or by LC-MS analysis.
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Further purify the pooled fractions using a semi-preparative HPLC system equipped with a C18 column.
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Employ a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (often with a small percentage of formic or acetic acid to improve peak shape).
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Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to 6-Hydroxykaempferol 3,6-diglucoside.
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Confirm the purity and identity of the isolated compound using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
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Visualizing the Process and Potential Biological Action
To aid in the conceptualization of the experimental workflow and a potential signaling pathway influenced by structurally similar compounds, the following diagrams are provided.
Caption: Workflow for the extraction and isolation of 6-Hydroxykaempferol 3,6-diglucoside.
A study on the related compound, 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG), also found in safflower, has elucidated its protective effects against endothelial injury through the HIF-1α/NF-κB signaling pathway.[5][6] Given the structural similarity, it is plausible that 6-Hydroxykaempferol 3,6-diglucoside may exert biological effects through similar mechanisms.
Caption: Hypothesized signaling pathway for the protective effects of 6-Hydroxykaempferol 3,6-diglucoside.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. maxapress.com [maxapress.com]
- 5. Frontiers | Effects and mechanisms of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo [frontiersin.org]
- 6. Effects and mechanisms of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
